TDI-11861

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

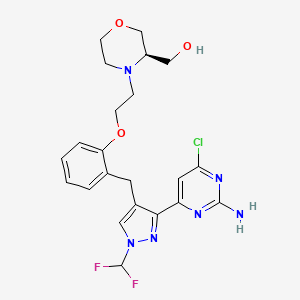

C22H25ClF2N6O3 |

|---|---|

Poids moléculaire |

494.9 g/mol |

Nom IUPAC |

[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol |

InChI |

InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1 |

Clé InChI |

XVGSKZXXLKUEIO-MRXNPFEDSA-N |

SMILES isomérique |

C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |

SMILES canonique |

C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TDI-11861 in Sperm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of TDI-11861, a promising non-hormonal male contraceptive candidate. The document details its primary target, the downstream signaling pathways it modulates, and its ultimate effects on sperm function, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound functions as a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, which are found in high concentrations in the female reproductive tract. This activation of sAC leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger in sperm.

This compound binds to sAC with high affinity, effectively blocking its catalytic activity.[3][4] This inhibition prevents the rise in intracellular cAMP levels that is essential for the initiation of sperm motility and the series of physiological changes known as capacitation, which are prerequisite for fertilization.[5] Studies have shown that this compound binds to both the bicarbonate binding pocket and the active site of sAC, leading to a profound suppression of its function.

Downstream Effects on Sperm Signaling and Function

The inhibition of sAC by this compound triggers a cascade of downstream effects that ultimately render sperm incapable of fertilization:

-

Suppression of cAMP Production: The most immediate consequence of sAC inhibition is a significant reduction in intracellular cAMP levels.[5] This has been demonstrated in both mouse and human sperm.

-

Inhibition of Sperm Motility: cAMP is a critical regulator of sperm flagellar movement. By preventing cAMP synthesis, this compound effectively immobilizes sperm, inhibiting their forward progression.[6][7] This effect is rapid, with sperm becoming immotile within 30 minutes to an hour of administration in preclinical models.[8]

-

Blockade of Capacitation and Hyperactivation: Capacitation is a maturation process that enables sperm to fertilize an egg. This process, along with the associated hyperactivated motility, is cAMP-dependent. This compound prevents these crucial steps, further ensuring the inability of sperm to fertilize.[9]

-

Prevention of the Acrosome Reaction: The acrosome reaction, the release of enzymes that allow sperm to penetrate the egg, is another cAMP-mediated event. By blocking the signaling cascade at the level of sAC, this compound indirectly inhibits the acrosome reaction.

The effects of this compound are reversible. In mouse models, sperm motility and fertility are restored within 24 hours of a single dose.[8][10]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Potency and Residence Time of this compound

| Parameter | Value | Species | Reference |

| IC50 (sAC binding) | 3 nM | Human | [3] |

| Residence Time | 61.5 minutes | Human/Mouse | [3] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Dosage | Time Post-Administration | Efficacy | Reference |

| Contraceptive Efficacy | 50 mg/kg (single oral dose) | 30 minutes - 2.5 hours | 100% | [3] |

| Sperm Motility | 50 mg/kg (single oral dose) | 1 hour | Immobile | [7] |

| Fertility Restoration | 50 mg/kg (single oral dose) | 24 hours | Fully Restored | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Computer-Assisted Sperm Analysis (CASA)

This protocol outlines the steps for quantifying sperm motility parameters.[11]

-

Sperm Collection: Euthanize male mice and dissect the cauda epididymides. Place them in a pre-warmed buffer (e.g., Human Tubal Fluid medium) and make several incisions to allow sperm to swim out.

-

Sample Preparation: After a 10-15 minute incubation at 37°C, collect the sperm suspension.

-

CASA Analysis: Load a small aliquot of the sperm suspension into a pre-warmed analysis chamber. Use a CASA system (e.g., Hamilton-Thorne) to capture image sequences and analyze various motility parameters, including percentage of motile sperm, progressive motility, and velocity.

In Vitro Capacitation of Mouse Sperm

This protocol describes the induction of sperm capacitation in vitro.[12][13]

-

Sperm Collection: Collect sperm from the cauda epididymides as described in the CASA protocol.

-

Capacitation Medium: Prepare a capacitation medium (e.g., modified Tyrode's medium) supplemented with bicarbonate and bovine serum albumin (BSA).

-

Incubation: Incubate the sperm suspension in the capacitation medium for 60-90 minutes at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment: Capacitation can be assessed by observing hyperactivated motility using CASA or by proceeding with the acrosome reaction assay.

Acrosome Reaction Assay

This protocol details the procedure for assessing the acrosome reaction.[14][15][16][17]

-

Sperm Capacitation: Capacitate sperm in vitro as described above.

-

Induction of Acrosome Reaction: Induce the acrosome reaction by adding a calcium ionophore (e.g., A23187) to the capacitated sperm suspension and incubate for an additional 30 minutes.

-

Staining: Fix the sperm and stain with a fluorescent lectin (e.g., FITC-PNA) that binds to the acrosomal contents.

-

Microscopy: Visualize the sperm using a fluorescence microscope. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will have lost this fluorescence.

-

Quantification: Count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.

Intracellular cAMP Measurement (ELISA)

This protocol outlines the quantification of intracellular cAMP levels in sperm.[5]

-

Sperm Treatment: Incubate sperm under desired conditions (e.g., with or without this compound, in capacitating or non-capacitating media).

-

Lysis: Pellet the sperm by centrifugation and lyse the cells to release intracellular contents.

-

ELISA: Use a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of cAMP in the sperm lysates. Follow the manufacturer's instructions for the assay procedure.

-

Data Analysis: Determine the cAMP concentration based on a standard curve and normalize to the number of sperm.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of sAC in sperm and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound's effect on sperm.

Caption: Logical flow of this compound's mechanism leading to temporary infertility.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. drughunter.com [drughunter.com]

- 3. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]

- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 9. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uni-bayreuth.de [uni-bayreuth.de]

- 11. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sdbonline.org [sdbonline.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Capacitation and Acrosome Reaction: Histochemical Techniques to Determine Acrosome Reaction (Chapter 10) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]

- 16. Acrosome reaction - Wikipedia [en.wikipedia.org]

- 17. US5250417A - Method for acrosome reaction assay - Google Patents [patents.google.com]

The Central Role of Soluble Adenylyl Cyclase (sAC) in Fertility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of soluble adenylyl cyclase (sAC), also known as ADCY10, in mammalian fertility. With a primary focus on its well-established functions in male reproduction, this document synthesizes key research findings, presents quantitative data for comparative analysis, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating reproductive biology and professionals involved in the development of novel contraceptive and pro-fertility therapeutics.

Executive Summary

Soluble adenylyl cyclase is a unique intracellular source of the second messenger cyclic AMP (cAMP), distinct from the more familiar transmembrane adenylyl cyclases. Its activity is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of the cellular microenvironment. Genetic and pharmacological studies have unequivocally demonstrated that sAC is indispensable for male fertility in both mice and humans.[1][2][3][4] Its inhibition leads to a complete and reversible cessation of sperm motility, capacitation, and the acrosome reaction – all prerequisites for successful fertilization.[1][5][6] This has positioned sAC as a promising target for the development of on-demand, non-hormonal male contraceptives.[7][8] While the role of sAC in male fertility is profound, its direct and essential function in female fertility, particularly in oocyte maturation, is less defined and remains an area of active investigation.

Quantitative Data on sAC Inhibitors

The development of potent and selective sAC inhibitors has been instrumental in elucidating its physiological roles and exploring its therapeutic potential. The following tables summarize key quantitative data for two prominent sAC inhibitors, TDI-10229 and TDI-11861.

Table 1: Inhibitory Potency (IC₅₀) of sAC Inhibitors

| Inhibitor | Biochemical IC₅₀ (Purified Human sAC) | Cellular IC₅₀ (sAC-overexpressing cells) | Reference(s) |

| TDI-10229 | 160 nM | 92 - 102 nM | [3][4][8] |

| This compound | 3 nM | 7 nM | [3][7] |

Table 2: Binding Kinetics of sAC Inhibitors to Human sAC Protein

| Inhibitor | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_D) | Reference(s) |

| TDI-10229 | 2.3 x 10⁵ M⁻¹s⁻¹ | 55.8 x 10⁻³ s⁻¹ | 176 nM | [3] |

| This compound | 2.1 x 10⁵ M⁻¹s⁻¹ | 0.3 x 10⁻³ s⁻¹ | 1.4 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of sAC in sperm function.

In Vitro Sperm Capacitation

Objective: To induce the physiological changes in sperm that are required for fertilization in a controlled in vitro environment.

3.1.1 Mouse Sperm Capacitation

-

Materials:

-

Whittens-HEPES medium

-

Capacitation medium (Whittens-HEPES supplemented with 30 mM NaHCO₃ and 10 mg/ml bovine serum albumin - BSA)

-

37°C incubator with 5% CO₂

-

-

Procedure:

-

Euthanize a male mouse and dissect the cauda epididymides.

-

Place the cauda epididymides in a 1.5 ml microcentrifuge tube containing 500 µl of pre-warmed Whittens-HEPES medium.

-

Make several incisions in the epididymides to allow sperm to swim out.

-

Incubate at 37°C for 10-15 minutes to allow for sperm dispersal.[9]

-

Collect the sperm suspension, avoiding tissue debris.

-

Dilute the sperm suspension 1:1 with the 2X capacitation medium.

-

Incubate the sperm suspension at 37°C in a 5% CO₂ atmosphere for 60-90 minutes to induce capacitation.[9]

-

3.1.2 Human Sperm Capacitation

-

Materials:

-

Human tubal fluid (HTF) medium or Biggers-Whitten-Whittingham (BWW) medium

-

Human serum albumin (HSA)

-

Phosphate-buffered saline (PBS)

-

37°C incubator with 5% CO₂

-

-

Procedure:

-

Allow the semen sample to liquefy at 37°C for 30-60 minutes.

-

Layer the liquefied semen under capacitating medium (e.g., HTF with HSA) and allow motile sperm to swim up for 1 hour at 37°C.[10]

-

Alternatively, perform a density gradient centrifugation to separate motile sperm.

-

Wash the collected motile sperm by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in fresh capacitating medium.[10]

-

Incubate the sperm suspension at a concentration of approximately 5-10 x 10⁶ cells/ml at 37°C in a 5% CO₂ atmosphere for at least 3 hours to induce capacitation.[11][12]

-

Acrosome Reaction Assay

Objective: To determine the percentage of sperm that have undergone the acrosome reaction, a crucial step for fertilization.

-

Materials:

-

Capacitated sperm suspension

-

Calcium ionophore (e.g., A23187) or progesterone to induce the acrosome reaction

-

Fixative (e.g., 70-95% ethanol or 10% formalin)

-

Staining solution (e.g., Coomassie Blue G-250 or fluorescein isothiocyanate-labeled peanut agglutinin - FITC-PNA)

-

Microscope slides

-

Fluorescence microscope (if using FITC-PNA)

-

-

Procedure:

-

Take an aliquot of the capacitated sperm suspension as a baseline control.

-

Induce the acrosome reaction by adding a calcium ionophore (e.g., 2.5 µM A23187 for 30 minutes) or progesterone (e.g., 15 µM for 2 hours) to the remaining capacitated sperm.[11]

-

Stop the reaction by adding a fixative.[9]

-

Prepare a sperm smear on a microscope slide and allow it to air dry.[9]

-

Stain the sperm with either Coomassie Blue or FITC-PNA.

-

Coomassie Blue Staining: Immerse the slide in Coomassie Blue solution for 1 minute. This stains the acrosome of intact sperm dark blue.[9][11]

-

FITC-PNA Staining: After permeabilization (e.g., with 0.5% Triton X-100), incubate the slide with FITC-PNA solution. This will label the outer acrosomal membrane of intact sperm, which will appear bright green under a fluorescence microscope. Acrosome-reacted sperm will show no or very faint staining over the acrosomal region.[6]

-

-

Count at least 200 sperm per slide and determine the percentage of acrosome-reacted sperm.

-

cAMP Measurement in Sperm

Objective: To quantify the intracellular levels of cAMP in sperm, a direct readout of sAC activity.

-

Materials:

-

Sperm suspension

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation

-

0.1 M HCl for cell lysis

-

Commercially available cAMP ELISA kit

-

-

Procedure:

-

Incubate sperm aliquots (e.g., 2-4 x 10⁶ cells) under desired experimental conditions (e.g., with or without sAC inhibitors, in capacitating or non-capacitating media). To measure cAMP production, include a phosphodiesterase inhibitor like 500 µM IBMX.[5]

-

Terminate the reaction by centrifuging the sperm (e.g., 2000 x g for 3 minutes) to pellet the cells.[5]

-

Lyse the sperm pellet by adding 200 µl of 0.1 M HCl and incubating for 10 minutes.[5]

-

Centrifuge the lysate to remove cellular debris.

-

Collect the supernatant containing the cAMP.

-

Quantify the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP in the sample.[5][13][14]

-

In Vivo Assessment of sAC Inhibitor Effects on Fertility

Objective: To evaluate the contraceptive efficacy of sAC inhibitors in a living organism.

-

Materials:

-

Male and female mice of proven fertility

-

sAC inhibitor (e.g., this compound) and vehicle control

-

Method for drug administration (e.g., oral gavage or intraperitoneal injection)

-

-

Procedure:

-

Administer a single dose of the sAC inhibitor or vehicle to male mice.

-

At a predetermined time post-administration (e.g., 30 minutes to 2.5 hours), pair each male with a receptive female mouse.[7]

-

Monitor for successful mating (e.g., presence of a vaginal plug).

-

Separate the pairs after a defined mating period.

-

Monitor the females for pregnancy and litter size over the following weeks.

-

To assess reversibility, re-pair the same males with new receptive females at a later time point (e.g., 24 hours) after the initial drug administration.[7]

-

For a more detailed analysis of sperm function in vivo, fluorescently labeled sperm can be used to track their migration through the female reproductive tract. After mating, the female reproductive tract is excised at various time points, and the presence and location of fluorescent sperm are examined under a microscope.[15]

-

Signaling Pathways and Experimental Workflows

sAC Signaling Pathway in Sperm Function

The activation of sAC by bicarbonate upon ejaculation is the initial and critical step in a signaling cascade that governs sperm motility, capacitation, and the acrosome reaction.

Caption: sAC signaling cascade in sperm.

Experimental Workflow for sAC Inhibitor Evaluation

The preclinical evaluation of sAC inhibitors as potential contraceptives follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation of sAC inhibitors.

The Role of sAC in Female Fertility

In contrast to the well-defined role of sAC in male fertility, its direct and indispensable role in female fertility, particularly oocyte maturation, is not as clearly established. Oocyte maturation is a complex process regulated by gonadotropins and intricate communication between the oocyte and surrounding granulosa cells.[16][17][18] While cAMP is a known regulator of meiotic arrest and resumption in oocytes, the specific adenylyl cyclase isoforms responsible for generating the critical cAMP pools are not fully elucidated.[19] Some studies suggest that G-protein coupled receptors in the granulosa cells activate transmembrane adenylyl cyclases, leading to changes in cAMP levels that influence oocyte maturation.[19] Further research is required to determine the precise expression, localization, and function of sAC in oocytes and granulosa cells to clarify its potential role in female reproductive processes.

Conclusion

Soluble adenylyl cyclase stands out as a master regulator of sperm function, playing an indispensable role in motility, capacitation, and the acrosome reaction. This central role makes sAC a highly attractive target for the development of novel, on-demand, non-hormonal male contraceptives. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. While the function of sAC in female fertility remains an open question, the continued investigation into this unique signaling enzyme promises to yield further insights into the fundamental processes of reproduction.

References

- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 2. micropticsl.com [micropticsl.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbonline.org [sdbonline.org]

- 10. Determination of a Robust Assay for Human Sperm Membrane Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]

- 13. cAMP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genscript.com [genscript.com]

- 15. In vivo characterization of sAC null sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction between growing oocytes and granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian oocytes receive maternal-effect RNAs from granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Granulosa cell - Wikipedia [en.wikipedia.org]

- 19. Regulation of Mammalian Oocyte Meiosis by Intercellular Communication Within the Ovarian Follicle - PMC [pmc.ncbi.nlm.nih.gov]

TDI-11861: A Technical Guide to a Novel Soluble Adenylyl Cyclase Inhibitor for On-Demand Male Contraception

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11861 is a potent, selective, and orally active inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies. The data presented herein supports its development as a promising non-hormonal, on-demand male contraceptive agent.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed for high affinity and slow dissociation from the sAC enzyme.[1] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3R)-4-[2-[2-[[3-(2-amino-6-chloro-4-pyrimidinyl)-1-(difluoromethyl)-1H-pyrazol-4-yl]methyl]phenoxy]ethyl]-3-morpholinemethanol | MedChemExpress |

| CAS Number | 2857049-72-8 | [1] |

| Molecular Formula | C22H25ClF2N6O3 | MedChemExpress |

| Molecular Weight | 494.92 g/mol | MedChemExpress |

| SMILES | ClC1=NC(N)=NC=C1C2=C(C=NN2C(F)F)CC3=CC=CC=C3OCC[C@H]4N(CCO[C@H]4CO)C | IUPHAR/BPS Guide to PHARMACOLOGY |

| Solubility | 79 µg/mL | [2] |

| LogD | 2.89 | [2] |

| Permeability (PAMPA) | 463 nm/s | [2] |

Pharmacological Properties and In Vitro Activity

This compound demonstrates sub-nanomolar potency against sAC and exhibits high selectivity over transmembrane adenylyl cyclases (tmACs). Its slow dissociation rate contributes to a prolonged duration of action.

| Parameter | Value | Species/System | Reference |

| sAC IC50 (Biochemical) | 3.3 nM | Purified human sAC | [1][2] |

| sAC IC50 (Cellular) | 5.5 nM | Rat 4-4 cells | [1][2] |

| Binding Affinity (Kd) | 1.4 nM | Immobilized human sAC (SPR) | [1][2] |

| Residence Time (SPR) | 3181 seconds | Immobilized human sAC | [2] |

| cAMP Accumulation IC50 | 7 nM | sAC-overexpressing rat 4-4 cells | [3] |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in mice have demonstrated the in vivo activity and contraceptive efficacy of this compound.

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F%) | 11% | CD-1 Mice | 10 mg/kg | [2] |

| Unbound Plasma Exposure | ~10-fold over cellular IC50 for 4h | CD-1 Mice | 50 mg/kg (Oral) | [2] |

| Contraceptive Efficacy | 100% (up to 2.5 hours post-dose) | Mice | 50 mg/kg (IP) | [4] |

| Reversibility | Full fertility returns the next day | Mice | Single dose |

Mechanism of Action: Inhibition of the sAC Signaling Pathway

Soluble adenylyl cyclase is a key enzyme in the male reproductive system, essential for sperm activation, a process known as capacitation. Upon ejaculation, sperm are exposed to bicarbonate in the seminal fluid, which directly activates sAC. Activated sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration initiates a signaling cascade that leads to hyperactivated motility and prepares the sperm for fertilization. This compound acts as a potent inhibitor of sAC, thereby preventing the production of cAMP and blocking the downstream events required for sperm function.

Key Experimental Protocols

In Vitro sAC Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of purified sAC by 50% (IC50).

Methodology:

-

Purified recombinant human sAC protein is incubated in an assay buffer containing ATP, Mg2+, Ca2+, and bicarbonate (HCO3-).

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of sAC and incubated at a controlled temperature.

-

The amount of cAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

Cellular cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit sAC activity within a cellular context.

Methodology:

-

Rat 4-4 cells, which overexpress sAC, are cultured in appropriate media.

-

The cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Cells are then incubated with varying concentrations of this compound.

-

sAC is stimulated, and the reaction is stopped by cell lysis.

-

The intracellular concentration of cAMP is determined using a commercially available ELISA kit.

-

IC50 values are determined from the concentration-response data.[2][5]

Mouse Sperm Motility Assay

This assay evaluates the effect of this compound on sperm motility.

Methodology:

-

Sperm are isolated from the cauda epididymides of male mice.

-

The sperm suspension is incubated with either vehicle control or different concentrations of this compound.

-

Sperm motility parameters, including the percentage of motile sperm and their velocity, are assessed using a Computer-Assisted Sperm Analysis (CASA) system.[6]

-

For in vivo assessment, male mice are treated with this compound, and sperm are subsequently isolated and analyzed.

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

Male CD-1 mice are administered this compound via oral gavage or intraperitoneal injection.

-

Blood samples are collected at various time points post-administration.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are calculated from the plasma concentration-time profile.[2][7]

Conclusion

This compound is a highly potent and selective sAC inhibitor with a well-characterized mechanism of action. Its favorable in vitro and in vivo properties, including its ability to rapidly and reversibly inhibit sperm motility, position it as a leading candidate for the development of a safe and effective on-demand male contraceptive. Further clinical investigation is warranted to translate these promising preclinical findings into a novel contraceptive option for men.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

TDI-11861: A Technical Whitepaper on a Novel On-Demand Non-Hormonal Male Contraceptive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of safe, effective, and reversible male contraception has been a long-standing challenge in reproductive health. Current options for men are limited, creating a significant unmet need for novel non-hormonal alternatives. This document provides a comprehensive technical overview of TDI-11861, a first-in-class, potent, and selective small molecule inhibitor of soluble adenylyl cyclase (sAC). This compound is being investigated as an on-demand, non-hormonal male contraceptive. By temporarily inhibiting sAC, an enzyme crucial for sperm motility and maturation, this compound has demonstrated the ability to induce temporary infertility in preclinical models without affecting hormones or mating behavior.[1][2][3][4][5] This whitepaper details the mechanism of action, pharmacological properties, preclinical efficacy, and key experimental protocols related to this compound, offering a technical resource for the scientific community.

The Target: Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is the primary source of the second messenger cyclic AMP (cAMP) in sperm.[6][7] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[7][8]

Upon ejaculation, sperm transition from the low-bicarbonate environment of the cauda epididymis to the bicarbonate-rich seminal fluid.[9][10][11] This increase in bicarbonate activates sAC, leading to a surge in cAMP levels.[10] The subsequent cAMP signaling cascade is indispensable for initiating sperm motility and capacitation—the final maturation process required for fertilization.[6][8][10][12] Genetic studies have shown that male mice lacking the gene for sAC are infertile due to immotile sperm, highlighting sAC as an essential component of male fertility.[3][6][12][13] Men who naturally lack the sAC-encoding gene are also infertile but otherwise healthy, suggesting that targeted inhibition of sAC could be a safe contraceptive strategy.[3][13]

Mechanism of Action of this compound

This compound is a potent inhibitor of sAC, designed for on-demand male contraception.[9][14] It functions by binding to the sAC enzyme, preventing the production of cAMP and thereby inhibiting the downstream signaling required for sperm activation.[2] Specifically, this compound has been shown to bind to two key sites on the sAC enzyme: the bicarbonate binding pocket and the active site, effectively blocking both enzyme activation and cAMP formation.[2] This inhibition of sAC leads to a rapid and reversible cessation of sperm motility.[2][12]

Signaling Pathway of sAC in Sperm and Inhibition by this compound

The following diagram illustrates the critical role of sAC in sperm activation and how this compound intervenes in this process.

Pharmacological and Physicochemical Properties

This compound was developed as a second-generation sAC inhibitor, optimized from its predecessor TDI-10229, to have higher affinity and a slower dissociation rate.[15][16] These properties are crucial for an on-demand contraceptive, as the inhibitor must remain bound to the target even after the significant dilution that occurs upon ejaculation into the female reproductive tract.[11][17]

Table 1: In Vitro Potency and Binding Kinetics of this compound

| Parameter | Value | Species | Notes |

| IC50 (Biochemical Assay) | 3.3 nM[18] | Human | Potency against purified sAC enzyme. |

| IC50 (Cellular Assay) | 3.3 nM[19] | - | In vitro binding to sAC. |

| IC50 (Cellular Assay) | 5.5 nM | Rat | Inhibition of sAC-mediated cAMP accumulation in 4-4 cells.[15] |

| IC50 (Cellular sAC cAMP) | 7 nM | - | Inhibition of cellular sAC-specific cAMP accumulation. |

| Kd | 1.4 nM[15][20] | Human | Dissociation constant measured by surface plasmon resonance (SPR). |

| Residence Time | 61.5 min[19] | Mouse & Human | Suggests effective inactivation of sperm mobility in the female reproductive tract.[19] |

| k-on | 2.1 x 10⁵ /ms[20] | Human | Association rate constant from SPR. |

| k-off | 0.3 x 10⁻³ /s[20] | Human | Dissociation rate constant from SPR, indicating a slow off-rate. |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Notes |

| Oral Bioavailability (F%) | p.o. | 10 | 11%[11] | Low oral bioavailability in CD-1 mice. |

| Unbound Plasma Exposure | p.o. | 50 | ~10x cellular IC50 for 4h[11] | Sufficient exposure for in vivo studies. |

| Blood Concentration (15 min) | i.p. | 50 | 20 µM[21] | Rapid absorption following intraperitoneal injection. |

| Blood Concentration (4 hours) | i.p. | 50 | 1 µM[21] | Demonstrates first-order elimination kinetics. |

Preclinical Efficacy in Murine Models

Preclinical studies in mice have demonstrated that a single dose of this compound induces rapid, temporary infertility without impacting mating behavior.[3][17]

Table 3: In Vivo Contraceptive Efficacy of this compound in Mice

| Time Post-Administration | Efficacy | Notes |

| 30 min to 2.5 hours | 100%[2][3][16] | Zero pregnancies observed in 52 mating attempts.[3][13][19] |

| 3 hours | ~91%[2][16] | Some sperm begin to regain motility.[1][3][13][16] |

| 3.5 hours | 91%[16] | Contraceptive effect begins to wane. |

| 24 hours | Fertility Restored | Normal sperm fertility is fully recovered.[3][12][13][16] |

These studies highlight the "on-demand" potential of this compound, with a rapid onset of action within 30-60 minutes and a return to full fertility the following day.[3][17] The effects were observed with both oral and intraperitoneal administration.[19] Importantly, no adverse effects on the health or behavior of the male mice were observed during the studies.[2][16]

Experimental Protocols and Workflows

The evaluation of this compound involved a series of specialized in vitro and in vivo assays to determine its potency, mechanism, and efficacy.

Key Experimental Methodologies

-

Jump Dilution Recovery Assay: This assay is critical for evaluating inhibitors with long residence times. The protocol involves pre-incubating concentrated sAC protein with the inhibitor at a concentration 10 times its IC50.[11] This mixture is then diluted 100-fold into a standard activity assay system.[11] The rate of cAMP production is measured over time to determine how quickly the enzyme recovers its activity as the inhibitor dissociates.[11] This method mimics the dilution effect that occurs upon ejaculation.[11] For human sperm, a similar protocol is followed where sperm are pre-incubated with the inhibitor before being diluted into a capacitating medium.[22]

-

Computer-Assisted Sperm Analysis (CASA): This automated method is used to quantitatively assess sperm motility. Following administration of this compound or a vehicle control, sperm are isolated from the cauda epididymis.[21] The percentage of motile sperm and other kinematic parameters are then measured after dilution in an inhibitor-free medium.[21]

-

In Vivo Mating Studies: Male mice are administered a single dose of this compound (e.g., 50 mg/kg orally or i.p.).[15][18][19] They are then paired with receptive female mice at various time points post-dosing (e.g., 30 minutes to 2.5 hours).[19] The number of successful pregnancies is recorded to determine contraceptive efficacy. Control groups receive a vehicle injection.[19] Mating behavior is also observed to ensure the compound does not interfere with sexual function.[3][18]

-

Pharmacokinetic (PK) Analysis: To correlate drug exposure with pharmacological effect, blood samples are collected from mice at various time points after a single oral or i.p. dose of this compound.[11][20][21] The concentration of this compound in the plasma is then quantified to determine key PK parameters like bioavailability and clearance rate.[11][20]

General Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of a sAC inhibitor like this compound.

Selectivity and Safety Profile

A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects. This compound has demonstrated high selectivity for sAC over other related enzymes.

-

Selectivity: this compound is highly selective for sAC over transmembrane adenylyl cyclases (tmACs) AC1, AC2, AC5, AC8, and AC9 at concentrations up to 100 nM.[18] It was also tested against a panel of 322 kinases, showing no significant inhibition (IC50s >1,000 nM), and against 46 other common drug targets, including GPCRs and ion channels, with no significant activity.[18]

-

Safety: In preclinical mouse studies, this compound was well-tolerated.[19] Administration of the compound did not interfere with normal sexual functioning or behavior.[3][18][19] No cytotoxicity to sperm was observed.[17][19] Furthermore, male mice treated with sAC inhibitors for six weeks showed no health problems.[16]

Logical Framework for Development

The development of this compound as a male contraceptive is based on a clear logical progression, from target identification to in vivo validation.

Conclusion and Future Directions

This compound represents a significant advancement in the field of male contraception. As a potent, selective, and reversible sAC inhibitor, it has successfully demonstrated a novel, non-hormonal mechanism for on-demand contraception in preclinical models.[1][3][12] The rapid onset and short duration of action provide a "game-changing" paradigm for fertility control, offering men a convenient and transient option.[3][17]

The next crucial steps involve further preclinical safety and toxicology studies in a second animal model, followed by human clinical trials to evaluate the safety, tolerability, and efficacy of sAC inhibitors in men.[1][16] If successful, this compound or a derivative thereof could become the first on-demand, non-hormonal oral contraceptive for men, addressing a major gap in modern reproductive health.[2]

References

- 1. publicgoodnews.com [publicgoodnews.com]

- 2. lions-talk-science.org [lions-talk-science.org]

- 3. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 4. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 5. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]

- 6. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization | bioRxiv [biorxiv.org]

- 11. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]

- 13. Preclinical Study findings show promising results of On-Demand Male Contraceptive [medicaldialogues.in]

- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. uni-bayreuth.de [uni-bayreuth.de]

- 17. news-medical.net [news-medical.net]

- 18. caymanchem.com [caymanchem.com]

- 19. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 20. researchgate.net [researchgate.net]

- 21. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Preclinical Profile of TDI-11861: An On-Demand Male Contraceptive Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of TDI-11861 in mice, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC) investigated as a novel, on-demand, non-hormonal male contraceptive. The data presented herein is primarily derived from the seminal study by Balbach et al., published in Nature Communications in 2023, and other supporting research.

Core Mechanism of Action

This compound functions by selectively inhibiting soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This cAMP surge is a critical signaling event that initiates the cascade leading to sperm hyperactivated motility and the ability to fertilize an egg. By blocking sAC, this compound prevents this essential cAMP signaling, rendering the sperm temporarily immotile and incapable of fertilization.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to sperm activation. Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC. This leads to the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and downstream effectors that regulate flagellar beating and capacitation. This compound acts as a direct inhibitor of sAC, thus blocking this entire cascade.

Quantitative Data Summary

The preclinical efficacy and pharmacokinetic parameters of this compound in mice are summarized in the tables below.

Table 1: In Vitro Potency and Binding Kinetics

| Parameter | This compound | TDI-10229 (Predecessor) | Reference |

| sAC IC50 | 3 nM | 160 nM | [5] |

| Cellular IC50 | 7 nM | Not Reported | [6] |

| Binding Affinity (KD) | 1.4 nM | 176 nM | [5] |

| Association Rate (kon) | 2.1 x 10^5 /ms | 2.3 x 10^5 /ms | [5] |

| Dissociation Rate (koff) | 0.3 x 10^-3 /s | 55.8 x 10^-3 /s | [5] |

| Residence Time | 61.5 min | Not Reported | [7] |

Table 2: In Vivo Contraceptive Efficacy in Mice

| Treatment Group | Dosing | Mating Window | Number of Pairings | Pregnancies | Efficacy | Reference |

| This compound | 50 mg/kg (single dose) | 30 min to 2.5 h post-dose | 52 | 0 | 100% | [7][6][8][9][10] |

| Vehicle Control | Vehicle | 30 min to 2.5 h post-dose | Not specified | ~30% of females | - | [7][6][8] |

| This compound | 50 mg/kg (single injection) | 3.5 hours post-injection | Not specified | Not specified | 91% | [4] |

Table 3: Pharmacokinetic Parameters in Male CD-1 Mice

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | IP Administration (50 mg/kg) | Reference |

| Cmax | 2.5 ± 0.21 µM | 0.45 ± 0.015 µM | 7.04 µM (at 1h) | [5] |

| Tmax | 0.25 h | 0.25 h | Not Reported | [11] |

| AUC(0–24h) | 0.78 ± 0.11 µM-h | 0.41 ± 0.057 µM-h | 5.46 ± 1.5 µM-h | [11] |

| Half-life (T1/2) | 0.93 ± 0.33 h | Not Reported | Not Reported | [11] |

| Clearance (Cl) | 94 ± 12 mL/min/kg | Not Reported | Not Reported | [11] |

| Oral Bioavailability (F%) | - | 11 ± 1.4 % | - | [5][11] |

| Unbound Plasma Exposure (at 50 mg/kg PO) | - | ~10-fold over cellular IC50 for 4h | - | [5] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Contraceptive Efficacy Study Workflow

This experiment was designed to assess the in vivo efficacy of this compound in preventing pregnancy in a timed mating model.

Protocol:

-

Animal Model: Adult male CD-1 mice were used.

-

Treatment: A single dose of this compound (50 mg/kg) or a vehicle control was administered to the male mice.[7]

-

Mating: From 30 minutes to 2.5 hours after administration, each male mouse was paired with a receptive female mouse.[7][6]

-

Confirmation of Mating: The presence of a vaginal plug in the female was used to confirm that mating had occurred.

-

Pregnancy Monitoring: Female mice were monitored for the development of pregnancy.

-

Efficacy Assessment: The number of pregnant females in the this compound-treated group was compared to the vehicle-treated group to determine the contraceptive efficacy.

Sperm Motility Analysis Workflow

This protocol outlines the steps to assess the effect of this compound on sperm motility at various time points after administration.

Protocol:

-

Animal Model: Adult male mice were used.

-

Treatment: A single intraperitoneal (IP) injection of this compound (50 mg/kg) or vehicle was administered.[5]

-

Time Points: Mice were euthanized at various time points post-injection (e.g., 15 minutes, 1 hour, 2.5 hours, 24 hours).[12]

-

Sperm Isolation: Sperm were isolated from the cauda epididymis.

-

Motility Assessment: The percentage of motile sperm and their motility parameters were quantified using a computer-assisted sperm analysis (CASA) system.

-

Data Analysis: The motility of sperm from this compound-treated mice was compared to that of vehicle-treated mice at each time point to determine the onset and duration of the inhibitory effect.

Safety and Reversibility

Preclinical studies in mice have shown that this compound is well-tolerated with no observable adverse effects on mating behavior or the general health of the animals.[4][7] The contraceptive effect of this compound is reversible, with sperm motility and fertility returning to normal within 24 hours of a single dose.[4][8][9][12] This rapid onset and reversal of action are key features that position this compound as a promising "on-demand" contraceptive candidate.[13][14]

References

- 1. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of lead compounds into on-demand, nonhormonal contraceptives: leveraging a public–private drug discovery institute collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]

- 4. uni-bayreuth.de [uni-bayreuth.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Preclinical Study findings show promising results of On-Demand Male Contraceptive [medicaldialogues.in]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 14. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]

The Dawn of On-Demand Male Contraception: A Technical Deep Dive into TDI-11861

For Immediate Release

NEW YORK, NY – Researchers and drug development professionals now have access to a comprehensive technical guide on TDI-11861, a promising non-hormonal, on-demand male contraceptive candidate. This document details the discovery, mechanism of action, and preclinical development of this novel soluble adenylyl cyclase (sAC) inhibitor, offering a granular look at the data and methodologies that underscore its potential as a game-changing reproductive health solution.

This compound is an orally active small molecule designed to provide temporary infertility by inhibiting the enzyme soluble adenylyl cyclase (sAC), which is crucial for sperm motility and maturation.[1][2][3][4] Developed as an optimized successor to the earlier inhibitor TDI-10229, this compound exhibits enhanced potency, a slower dissociation rate, and favorable pharmacokinetic properties, making it a strong candidate for an on-demand contraceptive.[2][5]

Core Mechanism of Action

The contraceptive effect of this compound is rooted in its inhibition of sAC (ADCY10).[1] In the male reproductive tract, sperm are kept in a dormant state. Upon ejaculation, they are exposed to a higher bicarbonate concentration in the semen, which activates sAC.[1][6] This activation leads to a rise in cyclic adenosine monophosphate (cAMP), a critical second messenger that triggers sperm motility and capacitation—the final maturation steps required for fertilization.[3][5][6] By binding to sAC, this compound prevents this bicarbonate-induced cAMP surge, thereby keeping sperm in an immobile and non-fertilizing state.[1][7]

Quantitative Pharmacological Profile

The development of this compound from its predecessor, TDI-10229, was guided by structure-based drug design to improve its affinity and residence time on the sAC enzyme.[8] This has resulted in a compound with significantly improved inhibitory activity.

| Parameter | This compound | TDI-10229 | Reference |

| In Vitro sAC IC50 | 3 nM | 160 nM | [7][9] |

| Cellular sAC IC50 | 7 nM | 102 nM | [7][9] |

| Binding Affinity (KD) | 1.4 nM | 176 nM | [2][9] |

| Dissociation Rate (koff) | 0.3 x 10-3/s | 55.8 x 10-3/s | [9] |

| Residence Time | 61.5 min | - | [10] |

Preclinical Efficacy and Reversibility

Preclinical studies in mice have demonstrated the potent and reversible contraceptive effects of this compound.

| Study Parameter | Result | Reference |

| Contraceptive Efficacy | 100% effective for 2.5 hours post-injection. | [5] |

| Fertility Restoration | Normal fertility restored within 24 hours. | [5][11] |

| Mating Behavior | No impact on mating behavior or ejaculation. | [7][12] |

| In Vivo Sperm Motility | A single 50 mg/kg dose immobilizes sperm. | [2][7] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

Detailed Experimental Protocols

A summary of the key experimental methodologies used in the evaluation of this compound is provided below.

In Vitro sAC Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC protein.

-

Methodology:

-

Purified recombinant human sAC protein is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of ATP, Ca2+, Mg2+, and HCO3-.[9]

-

The amount of cAMP produced is quantified using a suitable detection method (e.g., immunoassay or mass spectrometry).

-

Concentration-response curves are generated to calculate the IC50 value.[9]

-

Cellular cAMP Accumulation Assay

-

Objective: To determine the IC50 of this compound on sAC activity within a cellular context.

-

Methodology:

-

sAC-overexpressing rat 4-4 cells are treated with varying concentrations of this compound.[2][9]

-

The phosphodiesterase inhibitor IBMX is added to prevent cAMP degradation.[7]

-

sAC-dependent cAMP accumulation is measured.[7]

-

Data is normalized to a DMSO-treated control to generate concentration-response curves and calculate the IC50.[9]

-

Sperm Motility and Capacitation Assays

-

Objective: To assess the effect of this compound on sperm function.

-

Methodology:

-

Mouse or human sperm are incubated in capacitating or non-capacitating media in the presence or absence of this compound.[7]

-

For motility analysis, computer-assisted sperm analysis (CASA) is used to quantify the percentage of motile sperm and their velocity.[7]

-

For capacitation assessment, hallmarks such as bicarbonate-induced cAMP production and the acrosome reaction are measured.[7]

-

To test for toxicity, a rescue experiment can be performed by adding cell-permeable cAMP (db-cAMP) and IBMX to see if motility is restored.[7]

-

In Vivo Fertility Study in Mice

-

Objective: To evaluate the contraceptive efficacy and reversibility of this compound in a living organism.

-

Methodology:

-

Male mice are administered a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.[2][7]

-

At various time points post-administration, the treated males are paired with receptive females.[10]

-

Mating is confirmed, and the number of pregnancies is recorded.[12]

-

To assess the duration of action and reversibility, mating studies are conducted at different time intervals after drug administration. Sperm motility is also assessed at these time points from sperm extracted from the cauda epididymis.[7][9]

-

Future Directions

This compound is still in the early stages of development, with human clinical trials yet to be announced.[13] Ongoing preclinical research is focused on further optimizing the properties of this compound and its derivatives.[5] The successful translation of these findings to human trials could herald a new era in contraception, providing a much-needed, non-hormonal, on-demand option for men and fundamentally altering the landscape of reproductive health.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]

- 5. uni-bayreuth.de [uni-bayreuth.de]

- 6. news-medical.net [news-medical.net]

- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 11. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]

- 12. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 13. publicgoodnews.com [publicgoodnews.com]

The sAC Inhibitor TDI-11861: A Technical Whitepaper on its Modulation of Sperm Capacitation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of non-hormonal, on-demand male contraception represents a significant unmet need in reproductive health. A promising new candidate, TDI-11861, has demonstrated profound efficacy in preclinical models by targeting a key enzyme essential for sperm function: soluble adenylyl cyclase (sAC). This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on critical sperm capacitation parameters, detailed experimental protocols for its evaluation, and a visual representation of the associated biological pathways and workflows. By inhibiting sAC, this compound effectively blocks the necessary signaling cascade for sperm motility and fertilization, offering a potent, rapid, and reversible contraceptive effect.

Introduction: The Role of Soluble Adenylyl Cyclase in Sperm Function

Mammalian sperm undergo a series of physiological changes within the female reproductive tract known as capacitation, which is essential for them to acquire the ability to fertilize an egg.[1] A critical regulator of this process is the soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic AMP (cAMP).[2]

Upon ejaculation, sperm are exposed to a high concentration of bicarbonate (HCO₃⁻) in the seminal fluid and female reproductive tract.[3] This bicarbonate influx activates sAC, leading to a rapid increase in intracellular cAMP levels.[2] This cAMP surge initiates a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins. These phosphorylation events are crucial for the initiation of hyperactivated motility, changes in membrane potential, and ultimately, the acrosome reaction, all of which are prerequisite steps for successful fertilization.[4]

Genetic knockout studies in mice have confirmed that sAC is essential for male fertility; males lacking the gene for sAC are infertile due to immotile sperm.[5] This critical, sperm-specific role makes sAC an ideal target for a non-hormonal male contraceptive.

This compound: A Potent and On-Demand sAC Inhibitor

This compound is a small molecule inhibitor designed for high potency and specificity against sAC.[6] It acts as a rapid, on-demand contraceptive agent by directly binding to and inhibiting the enzymatic activity of sAC, thereby preventing the bicarbonate-induced cAMP surge and blocking sperm capacitation and motility.[1][3] Preclinical studies have shown that a single dose of this compound can render male mice temporarily infertile, with a rapid onset of action and full restoration of fertility within 24 hours.[7][8]

Mechanism of Action

This compound binds to sAC, preventing the conversion of ATP to cAMP.[3] This blockade of cAMP production halts the entire downstream capacitation cascade. The key effects are:

-

Inhibition of Motility: Sperm are rendered immotile.[9]

-

Prevention of Hyperactivation: The vigorous, whip-like tail movement required to penetrate the egg is prevented.[10]

-

Blockade of Downstream Signaling: Capacitation-associated events like protein tyrosine phosphorylation are inhibited.[4]

The contraceptive effect is achieved rapidly, within 30 to 60 minutes of administration, and is fully reversible.[11]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Potency and Binding Characteristics of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ (vs. hsAC protein) | 3 nM | Human | Recombinant Enzyme Activity Assay | [6][7] |

| IC₅₀ (Cellular) | 7 nM | Rat (sAC-overexpressing cells) | Cellular cAMP Accumulation Assay | [6] |

| Residence Time on sAC | 61.5 minutes | Human | Surface Plasmon Resonance | [7] |

| K D (Binding Affinity) | 1.4 nM | Human | Surface Plasmon Resonance | [6] |

Table 2: In Vivo Contraceptive Efficacy in Mice (50 mg/kg dose)

| Time Post-Administration | Contraceptive Efficacy | Mating Attempts (n) | Reference |

| 0.5 - 2.5 hours | 100% | 52 | [5][7][12] |

| 3.0 hours | ~91% | Not specified | [1] |

| 24 hours | 0% (Fertility Restored) | Not specified | [8][13] |

| Control (Vehicle) | ~70% (Pregnancy Rate ~30%) | 50 | [8][12] |

Table 3: Effect of this compound on Sperm Motility in Mice (Ex Vivo Analysis after In Vivo Dosing)

| Time Post-Injection (50 mg/kg i.p.) | Progressive Motility (% of Vehicle) | Data Point | Reference |

| 30 minutes | Significantly Inhibited | Sperm immobilized | [8][9] |

| 2.5 hours | Significantly Inhibited | Sperm immobilized | [8][9] |

| 3.0 hours | Partial Recovery | Some sperm regain motility | [12] |

| 24 hours | Full Recovery | Normal motility observed | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Sperm Capacitation and Motility Assay (Mouse & Human)

Objective: To assess the direct effect of this compound on sperm motility and capacitation hallmarks in vitro.

Materials:

-

Mouse: Cauda epididymides from mature male mice.

-

Human: Semen samples from healthy donors, purified by density gradient centrifugation.

-

Media:

-

Non-capacitating medium: Toyoda Yokoyama Hoshi (TYH) medium for mouse or Human Tubal Fluid (HTF) medium for human, without sodium bicarbonate and albumin.[14][15]

-

Capacitating medium: TYH or HTF supplemented with 25 mM sodium bicarbonate (NaHCO₃) and 3-5 mg/ml Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[14]

-

-

Inhibitor: this compound dissolved in DMSO.

-

Equipment: 37°C incubator with 5% CO₂, Computer-Assisted Sperm Analysis (CASA) system (e.g., Hamilton Thorne IVOSII), microscope.

Procedure:

-

Sperm Preparation:

-

Mouse: Isolate sperm by making incisions in the cauda epididymis and allowing sperm to swim out into pre-warmed non-capacitating medium for 10-15 minutes.[15]

-

Human: Purify motile sperm from semen using a standard density gradient (e.g., Isolate) wash. Resuspend the final pellet in non-capacitating HTF.[1]

-

-

Incubation:

-

Motility Analysis:

-

At specified time points (e.g., 0, 30, 60, 90 minutes), load a small aliquot of the sperm suspension onto a pre-warmed analysis slide.

-

Analyze using a CASA system to determine the percentage of motile sperm, progressively motile sperm, and hyperactivation parameters (VCL, VSL, ALH).[1]

-

Intracellular cAMP Measurement Assay

Objective: To quantify the effect of this compound on bicarbonate-stimulated cAMP production in sperm.

Materials:

-

Sperm suspension (prepared as in 4.1).

-

This compound and vehicle (DMSO).

-

Capacitating and non-capacitating media.

-

0.1 M Hydrochloric acid (HCl) for cell lysis.

-

Direct cAMP ELISA Kit (e.g., Cayman Chemical).

Procedure:

-

Sperm Treatment: Prepare aliquots of 2-4 x 10⁶ sperm in non-capacitating medium. Treat with this compound or vehicle for a specified duration.

-

Stimulation: Add capacitating buffer (containing NaHCO₃ and BSA) to stimulate sAC. Incubate for 15 minutes at 37°C.[15]

-

Lysis: Pellet the sperm by centrifugation (e.g., 2000 x g for 3 minutes). Remove the supernatant and lyse the pellet in 100 µL of 0.1 M HCl for 10 minutes.[15]

-

Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant containing the cAMP.

-

ELISA: Quantify the cAMP concentration in the supernatant using a commercial cAMP ELISA kit according to the manufacturer's instructions. Acetylate samples as required by the kit protocol for increased sensitivity.[15]

In Vivo Contraception Trial (Mouse Model)

Objective: To determine the contraceptive efficacy of this compound when administered systemically to male mice.

Materials:

-

Sexually mature male and female mice.

-

This compound formulated for oral gavage or intraperitoneal (i.p.) injection.

-

Vehicle control solution.

Procedure:

-

Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to male mice.[7]

-

Mating: At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.[7]

-

Observation: Allow mating to occur. Confirm mating by the presence of a vaginal plug the following morning.

-

Pregnancy Monitoring: Separate the females and monitor them for signs of pregnancy and subsequent litter birth over the next 3-4 weeks.

-

Data Analysis: Calculate contraceptive efficacy as the percentage of females that did not become pregnant after confirmed mating with a drug-treated male.

Visualizations: Pathways and Workflows

Signaling Pathway of Sperm Capacitation and sAC Inhibition

The following diagram illustrates the central role of the sAC-cAMP pathway in sperm capacitation and the point of intervention for this compound.

Caption: Signaling pathway of sAC-mediated sperm capacitation and its inhibition by this compound.

Experimental Workflow for In Vivo Contraceptive Efficacy

This diagram outlines the logical flow of the preclinical trial to assess the contraceptive effect of this compound in a mouse model.

Caption: Workflow for assessing in vivo contraceptive efficacy of this compound in mice.

Conclusion

This compound is a highly potent, specific, and reversible inhibitor of soluble adenylyl cyclase that effectively blocks sperm capacitation and motility. The data strongly support its development as a first-in-class, on-demand, non-hormonal male contraceptive. Its rapid onset and short duration of action provide a user-controlled profile that is distinct from all other hormonal and non-hormonal contraceptives currently in development. The experimental protocols and pathway diagrams provided herein serve as a comprehensive guide for researchers in the field of reproductive biology and drug development, facilitating further investigation into this promising contraceptive candidate.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]

- 3. lions-talk-science.org [lions-talk-science.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]

- 8. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]

- 9. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic AMP Rescue of Motility in Sperm Devoid of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The future of computer-aided sperm analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sperm Toolbox—A selection of small molecules to study human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo characterization of sAC null sperm - PMC [pmc.ncbi.nlm.nih.gov]

Soluble Adenylyl Cyclase (sAC): A Viable Target for On-Demand, Non-Hormonal Contraception

An In-depth Technical Guide for Researchers and Drug Development Professionals

The development of novel, non-hormonal contraceptives represents a significant unmet need in reproductive health. For men, options have been limited to condoms and vasectomy for decades.[1][2][3] A promising new strategy targets soluble adenylyl cyclase (sAC), an enzyme critical for sperm function, offering the potential for a safe, effective, and on-demand male contraceptive.[1][3] This guide provides a comprehensive overview of sAC as a therapeutic target, detailing its signaling pathway, the pharmacology of its inhibitors, and key experimental protocols for its study.

The Role of Soluble Adenylyl Cyclase (sAC) in Male Fertility

Soluble adenylyl cyclase (also known as ADCY10) is one of ten adenylyl cyclase isoforms in humans responsible for producing the second messenger cyclic AMP (cAMP).[4][5][6][7] Unlike the other nine transmembrane adenylyl cyclases (tmACs), sAC is a soluble enzyme directly regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[6][8]

sAC is highly abundant in the testis and sperm and is indispensable for male fertility.[4][5] Its essential role has been confirmed through genetic studies in both mice and humans; males with non-functional sAC are infertile due to immotile sperm.[2][9][10][11] The activation of sAC by bicarbonate upon ejaculation is a critical trigger for the initiation of sperm motility and a series of physiological changes known as capacitation.[10][12][13] Capacitation, which includes the acquisition of hyperactivated motility, is a maturation process that enables sperm to fertilize an egg.[10][14] Inhibition of sAC effectively blocks these crucial functions, rendering the sperm incapable of fertilization.[15][16]

The sAC Signaling Pathway in Sperm

The sAC signaling cascade is a central regulator of sperm function. Upon entering the female reproductive tract, sperm are exposed to high concentrations of bicarbonate, which directly activates sAC.[10][13] This leads to a rapid increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream protein targets.[8][12][13] This cascade of events is essential for initiating and maintaining sperm motility, promoting hyperactivation, and preparing the sperm for the acrosome reaction.[13][14][17][18][19]

sAC Inhibitors as Contraceptive Agents

The essential role of sAC in fertility makes it an ideal target for a non-hormonal contraceptive. Researchers have developed potent and selective small molecule inhibitors of sAC.[20] Early compounds like KH7 demonstrated the principle by blocking cAMP production and motility in sperm.[19] More recently, structure-assisted drug design has led to the development of highly potent inhibitors, such as TDI-10229 and its successor, TDI-11861, which are suitable for in vivo use.[20][21][22]

This compound is a particularly promising candidate. It is a safe, acutely-acting sAC inhibitor with a long residence time on the target enzyme, which is crucial for maintaining efficacy after being deposited into the inhibitor-free environment of the female reproductive tract.[1][20]

The following table summarizes the key quantitative parameters for the lead sAC inhibitors TDI-10229 and this compound.

| Parameter | TDI-10229 | This compound | Reference(s) |

| Biochemical IC₅₀ | 160 nM | 3.0 - 3.3 nM | [1][23][24] |

| Cellular IC₅₀ | - | 5.5 nM | [23] |

| Binding Affinity (KD) | 176 nM | 1.4 nM | [1][23] |

| SPR Residence Time | 25 seconds | 3181 seconds (~53 min) | [23] |

| Jump Dilution Residence Time | - | 1220 seconds (~20 min) | [23] |

Preclinical studies in mice have demonstrated the remarkable efficacy of this compound as an on-demand contraceptive.[2] A single dose renders male mice temporarily infertile without affecting mating behavior.[1][3]

| Parameter | Result | Reference(s) |

| Administration Route | Oral or Intraperitoneal Injection | [15][24] |

| Dose (Oral) | 50 mg/kg | [24][25] |

| Time to Onset of Action | 30 - 60 minutes | [26] |

| Contraceptive Efficacy (0.5 - 2.5 hours post-dose) | 100% (0 pregnancies in 52 matings) | [21][24] |

| Contraceptive Efficacy (3.5 hours post-dose) | 91% | [21] |

| Duration of Effect | Sperm motility begins to recover after 3 hours | [2][9] |

| Time to Full Fertility Restoration | ~24 hours | [1][21] |

| Observed Side Effects | None noted | [2][26] |

Mechanism of On-Demand Contraception

The proposed mechanism for sAC inhibitors as an on-demand male contraceptive is straightforward and rapid. The drug is taken shortly before intercourse, is quickly absorbed, and systemically distributed. It then inhibits sAC within the sperm, preventing the activation of motility upon ejaculation. The sperm are rendered immotile and unable to travel through the female reproductive tract to fertilize the egg. The drug is then cleared from the system, and fertility is fully restored.

Key Experimental Protocols

Evaluating sAC inhibitors requires a series of specialized assays to confirm biochemical activity, cellular effects on sperm, and in vivo efficacy.

-

Principle: This assay measures the conversion of ATP to cAMP by recombinant sAC protein. The amount of cAMP produced is quantified, typically via a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods. The potency of an inhibitor is determined by measuring the reduction in cAMP production across a range of inhibitor concentrations to calculate an IC₅₀ value.

-

Materials:

-

Purified recombinant human sAC protein

-

Assay buffer (containing Mg²⁺, Ca²⁺, and HCO₃⁻ to activate sAC)

-

ATP (substrate)

-

Test inhibitor (e.g., this compound) at various concentrations

-

cAMP detection kit (e.g., ELISA-based)

-

Microplate reader

-

-

Procedure:

-

Pre-incubate the sAC enzyme with varying concentrations of the test inhibitor (or vehicle control) in the assay buffer. A "jump dilution" recovery assay may also be performed, where this pre-incubation mix is diluted 100-fold into the assay system to measure inhibitor residence time.[23]

-

Initiate the enzymatic reaction by adding a defined concentration of ATP.

-

Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a lysis buffer or through heat inactivation).

-

Quantify the amount of cAMP produced in each reaction using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of sAC activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

-

-

Principle: This protocol assesses the effect of sAC inhibitors on sperm motility parameters. A Computer-Assisted Sperm Analysis (CASA) system is used to objectively quantify various aspects of sperm movement, including the percentage of motile sperm and characteristics of hyperactivated motility.[27] Hyperactivation is a specific motility pattern characterized by high-velocity paths and high lateral head deflection, which is essential for fertilization.[28]

-

Materials:

-

Freshly collected mouse or human sperm

-

Capacitating and non-capacitating media

-

Test inhibitor (e.g., this compound)

-

Incubator (37°C, 5% CO₂)

-

Microscope with a heated stage

-

CASA system (e.g., IVOS analyzer)

-

-

Procedure:

-

Purify motile sperm from semen (for human) or cauda epididymis (for mouse).

-

Incubate sperm in either non-capacitating media or capacitating media (containing bicarbonate and albumin) with or without the test inhibitor for a defined period (e.g., 1-3 hours).

-

Load a small aliquot of the sperm suspension onto a pre-warmed slide.

-

Analyze the sample using the CASA system. The software will track individual sperm and calculate parameters such as:

-